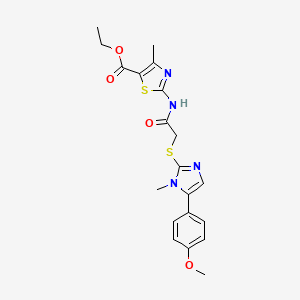![molecular formula C27H25N3O4 B2410507 3-benzyl-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione CAS No. 893316-07-9](/img/structure/B2410507.png)
3-benzyl-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including benzyl, methoxy, and pyrimido-indole groups. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzyl and methoxy groups are likely to contribute to the overall stability of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the benzylic position, which can include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could contribute to its stability and solubility .Applications De Recherche Scientifique
Receptor Binding Affinity
Compounds structurally similar to 3-benzyl-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione have been studied for their receptor binding affinity. Research by Romeo et al. (1993) found that certain pyrimido[5,4-b]indole derivatives exhibit high affinity for α1-adrenoceptor and 5HT1A-receptor. These findings indicate potential applications in the study of neurotransmitter systems.
Synthesis and Chemical Reactions
The synthesis and chemical behavior of similar compounds have been explored. A study by Shestakov et al. (2009) demonstrated how methyl 3-amino-1H-indole-2-carboxylates react with various agents to form pyrimido[5,4-b]indole derivatives. This research contributes to the understanding of how these complex molecules can be synthesized and modified.
Potential in Drug Development
Compounds with a similar structure have been investigated for their potential in drug development. For instance, Russo et al. (1991) found that certain 3-substituted pyrimido[5,4-b]indole-2,4-diones are potent ligands for alpha 1 adrenoceptors. This suggests possible therapeutic applications in conditions mediated by these receptors.
Biochemical Studies
Further biochemical studies have been conducted on related molecules. Tang et al. (2015) synthesized a pyrimidine derivative and investigated its biological activity, including anti-HIV properties. This highlights the potential of these compounds in antiviral research.
Photochemical and Fluorescence Properties
The photochemical and fluorescence properties of structurally related compounds have been explored. For example, research by Makarova et al. (2014) on nonsymmetrical dihetarylethenes, including benzyl-methoxy-indole derivatives, revealed photochromic properties in solutions. These findings can be applied in the development of photoresponsive materials.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-benzyl-8-methoxy-1-[(3-methoxyphenyl)methyl]-5-methylpyrimido[5,4-b]indole-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4/c1-28-23-13-12-21(34-3)15-22(23)24-25(28)26(31)30(16-18-8-5-4-6-9-18)27(32)29(24)17-19-10-7-11-20(14-19)33-2/h4-15H,16-17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIORXEMJMIHXKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=O)N3CC4=CC(=CC=C4)OC)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(Ethoxycarbonyl)piperidin-4-yl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2410426.png)

![{1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol](/img/structure/B2410428.png)
![4-(4,7,8-Trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2410430.png)

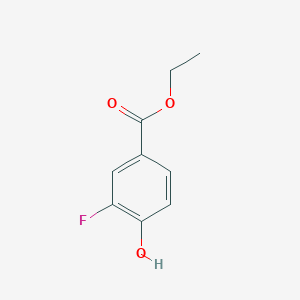
![N-(2,6-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2410435.png)
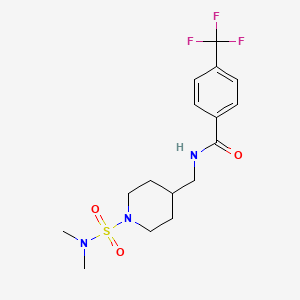
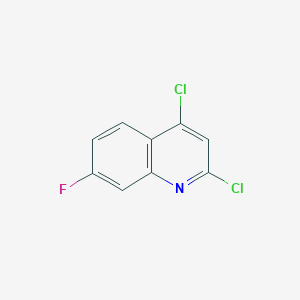
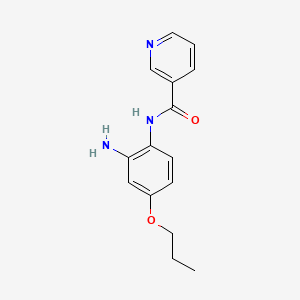
![[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile](/img/structure/B2410442.png)
